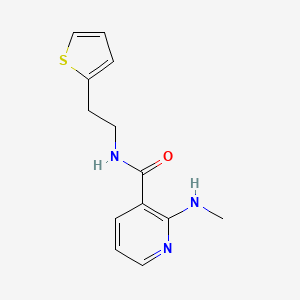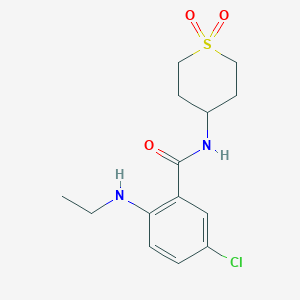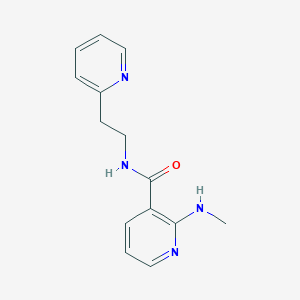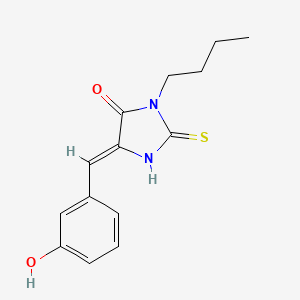![molecular formula C12H16ClN3O B7554727 [5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)
[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone is a synthetic compound that has been used in scientific research to understand its mechanism of action and its effects on the biochemical and physiological systems of the body. This compound has shown promising results in various studies, and its potential applications in the field of medicine are being explored.
Mécanisme D'action
The exact mechanism of action of [5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone is not fully understood. However, it has been shown to target specific receptors in the body, including the cannabinoid receptors and the transient receptor potential vanilloid type 1 (TRPV1) channels. These receptors are involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that [5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone has a range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and inhibit tumor growth. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone is its versatility in laboratory experiments. It can be used in a range of assays and studies to investigate its effects on different physiological processes. However, one of the limitations of this compound is its potential toxicity, which means that it must be used with caution in laboratory experiments.
Orientations Futures
There are several future directions for research on [5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use in the treatment of chronic pain and inflammation. Further research is also needed to understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of [5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone involves a series of chemical reactions that require expertise in organic chemistry. The most common method of synthesis involves the reaction of 5-chloro-3-pyridinecarboxaldehyde with ethylamine and 1-pyrrolidinecarboxylic acid to form the final product.
Applications De Recherche Scientifique
[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
[5-chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-2-14-11-10(13)7-9(8-15-11)12(17)16-5-3-4-6-16/h7-8H,2-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNAPTKQTWKCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Aminophenyl)methyl-benzylamino]ethanol](/img/structure/B7554649.png)



![[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)

![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)

